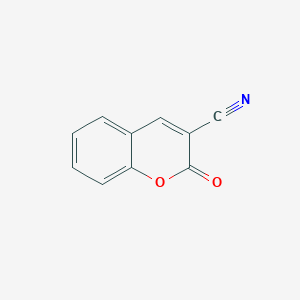

3-Cyanocoumarin

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-oxochromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5NO2/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKJALQPLNMEDAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164728 | |

| Record name | 2H-1-Benzopyran-3-carbonitrile, 2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15119-34-3 | |

| Record name | 3-Cyanocoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15119-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-3-carbonitrile, 2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015119343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-3-carbonitrile, 2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-2H-chromene-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis and Application of 3-Cyanocoumarins: A Technical Guide for Researchers and Drug Development Professionals

An in-depth overview of the synthetic methodologies, pharmacological applications, and fluorescent properties of 3-cyanocoumarins, a pivotal scaffold in modern chemical biology and medicinal chemistry.

Introduction

Coumarins, a class of benzopyrone-containing heterocyclic compounds, are widely distributed in nature and form the structural core of numerous bioactive molecules and functional materials.[1] Among the vast library of coumarin derivatives, 3-cyanocoumarins have emerged as a particularly versatile and valuable subclass. The presence of the electron-withdrawing cyano group at the 3-position of the coumarin ring system imparts unique chemical reactivity and photophysical properties, making these compounds highly sought-after building blocks in organic synthesis and powerful tools in various scientific disciplines.[1] This technical guide provides a comprehensive overview of the synthesis of 3-cyanocoumarins and their diverse applications, with a focus on their roles as anticancer agents, antimicrobial compounds, and fluorescent probes.

Synthesis of 3-Cyanocoumarins

The synthesis of the 3-cyanocoumarin scaffold is predominantly achieved through condensation reactions, with the Knoevenagel and Pechmann condensations being the most prevalent and versatile methods. These approaches allow for the introduction of a wide array of substituents on the coumarin core, enabling the fine-tuning of the physicochemical and biological properties of the resulting derivatives.

Knoevenagel Condensation

The Knoevenagel condensation is a widely employed method for the synthesis of 3-cyanocoumarins, involving the reaction of an ortho-hydroxyaryl aldehyde or ketone with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst.[2][3] The reaction proceeds through a tandem Knoevenagel condensation-intramolecular cyclization sequence. Various catalysts and reaction conditions have been developed to improve the efficiency and environmental footprint of this transformation, including the use of ionic liquids, microwave irradiation, and solvent-free conditions.[4]

A general workflow for the Knoevenagel condensation to synthesize 3-cyanocoumarins is depicted below.

Pechmann Condensation

The Pechmann condensation offers an alternative route to coumarin synthesis, typically involving the reaction of a phenol with a β-ketoester in the presence of an acid catalyst.[5] For the synthesis of 3-cyanocoumarins, ethyl cyanoacetate can be employed as the β-ketoester equivalent. The reaction is generally performed under harsher acidic conditions compared to the Knoevenagel condensation.[6]

Synthetic Yields of Selected 3-Cyanocoumarins

The choice of synthetic route and reaction conditions significantly impacts the yield of the desired this compound derivative. Table 1 summarizes the reported yields for the synthesis of various 3-cyanocoumarins via Knoevenagel and Pechmann condensations.

| Starting Aldehyde/Phenol | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |

| Salicylaldehyde | Malononitrile | Iodine/DMF/Heat | This compound | 92 | [2] |

| Salicylaldehyde | Malononitrile | Iodine/DMF/Microwave | This compound | 95 | [2] |

| 2-Hydroxy-1-naphthaldehyde | Malononitrile | Iodine/DMF/Heat | 3-Cyano-benzo[f]coumarin | 88 | [2] |

| 2-Hydroxy-1-naphthaldehyde | Malononitrile | Iodine/DMF/Microwave | 3-Cyano-benzo[f]coumarin | 90 | [2] |

| Resorcinol | Ethyl Cyanoacetate | H2SO4/60-70°C | 7-Hydroxy-3-cyanocoumarin | High | [6] |

| 2-Hydroxybenzaldehyde | Malononitrile | Triton-B/Flyash/Microwave | This compound | High | |

| o-Hydroxyaryl Aldehydes | Malononitrile | Water/NaOH | This compound Derivatives | High | [3] |

Table 1: Synthesis and Yields of Selected this compound Derivatives

Applications in Drug Discovery and Development

3-Cyanocoumarins have garnered significant attention from medicinal chemists due to their wide spectrum of pharmacological activities. Their rigid scaffold and the reactive cyano group provide opportunities for diverse chemical modifications to optimize potency and selectivity.

Anticancer Activity

A substantial body of research has demonstrated the potent anticancer activities of this compound derivatives against a variety of cancer cell lines.[7][8] The proposed mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

One of the prominent mechanisms involves the inhibition of the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in many cancers, leading to uncontrolled cell growth and survival.[7][9] Certain 3-(coumarin-3-yl)-acrolein derivatives have been shown to induce mitochondria-dependent apoptosis via the PI3K/AKT-mediated Bcl-2 signaling pathway.[7][8]

Table 2 presents the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines, expressed as IC50 values.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 3-(Coumarin-3-yl)-acrolein derivative 5d | A549 (Lung) | 0.70 ± 0.05 | [8] |

| 3-(Coumarin-3-yl)-acrolein derivative 6e | KB (Oral) | 0.39 ± 0.07 | [8] |

| Coumarin-1,2,3-triazole hybrid 12c | PC3 (Prostate) | 0.34 ± 0.04 | [1] |

| Coumarin-1,2,3-triazole hybrid 12c | MGC803 (Gastric) | 0.13 ± 0.01 | [1] |

| Coumarin-thiazole hybrid 44a | HepG2 (Liver) | 3.74 ± 0.02 | [1] |

| Coumarin-thiazole hybrid 44c | HepG2 (Liver) | 3.06 ± 0.01 | [1] |

| Coumarin-thiazole hybrid 44b | MCF-7 (Breast) | 4.03 ± 0.02 | [1] |

| Coumarin-thiazole hybrid 44c | MCF-7 (Breast) | 4.42 ± 0.02 | [1] |

Table 2: In Vitro Anticancer Activity of Selected this compound Derivatives

Antimicrobial Activity

This compound derivatives have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. The antimicrobial efficacy is influenced by the substitution pattern on the coumarin ring.

Table 3 summarizes the minimum inhibitory concentration (MIC) values for selected this compound derivatives against various microorganisms.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| This compound | E. coli | Active | [10] |

| This compound | S. aureus | Less Active | [10] |

| This compound | C. albicans | Less Active | [10] |

| Coumarin-triazole hybrid 11c | A. niger | 6.25 | [11] |

| Coumarin-triazole hybrid 11h | M. tuberculosis | 6.25 | [11] |

| Coumarin-thio-triazole salt | MRSA (N315) | 8-32 | [11] |

| Coumarin-thio-triazole salt | E. coli (DH52) | 8-32 | [11] |

Table 3: Antimicrobial Activity of Selected this compound Derivatives

Applications as Fluorescent Probes

The inherent fluorescence of the coumarin scaffold, combined with the electronic perturbations introduced by the cyano group, makes 3-cyanocoumarins excellent candidates for the development of fluorescent probes.[12][13] These probes are designed to exhibit changes in their photophysical properties, such as fluorescence intensity or emission wavelength, in response to specific analytes or changes in the microenvironment.

The fluorescence of many coumarin-based probes is governed by mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).[13] For instance, in a PET-based "turn-on" probe, a recognition moiety quenches the fluorescence of the coumarin fluorophore in the absence of the analyte. Upon binding to the analyte, the PET process is inhibited, leading to a significant enhancement in fluorescence.

Table 4 lists the photophysical properties of selected this compound derivatives, highlighting their potential as fluorescent dyes and probes.

| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Solvent | Reference |

| 3-Cyano-7-ethoxycoumarin | - | - | - | - | [] |

| Benzo[g]coumarin Derivative | - | - | - | - | [15] |

| 3-Perfluoroalkylated Coumarin | - | - | Excellent | Solution & Crystal | [16] |

| Coumarin-based Merocyanines | - | - | Weak in solution | - | [17] |

Table 4: Photophysical Properties of Selected this compound Derivatives

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of a representative this compound and a common in vitro assay for evaluating its anticancer activity.

Synthesis of 7-Hydroxy-4-methyl-3-cyanocoumarin via Pechmann Condensation

Materials:

-

Resorcinol (1 equivalent)

-

Ethyl cyanoacetate (1.1 equivalents)

-

Concentrated sulfuric acid (2-3 equivalents)

-

Crushed ice

-

Cold water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add resorcinol and ethyl cyanoacetate.[6]

-

Slowly add concentrated sulfuric acid to the reaction mixture under cooling in an ice bath.

-

After the addition of the catalyst, allow the reaction mixture to stir at room temperature for 2 hours.

-

Heat the reaction mixture to 60-70°C for 4-6 hours.[6]

-

Pour the cooled reaction mixture into crushed ice with vigorous stirring.

-

Filter the resulting precipitate and wash thoroughly with cold water until the washings are neutral to litmus paper.

-

Dry the precipitate.

-

Purify the crude product by recrystallization from ethanol to yield pure 7-hydroxy-4-methyl-3-cyanocoumarin.[6]

In Vitro Anticancer Activity Evaluation using MTT Assay

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete cell culture medium

-

This compound derivative stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plate

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivative (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).[6]

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[6]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

References

- 1. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]

- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]

- 9. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]

- 10. Antimicrobial activity of two novel coumarin derivatives: 3-cyanonaphtho[1,2-(e)] pyran-2-one and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis and application of coumarin fluorescence probes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. 3-Perfluoroalkylated fluorescent coumarin dyes: rational molecular design and photophysical properties - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Photophysical and Spectroscopic Properties of 3-Cyanocoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyanocoumarin is a versatile heterocyclic compound belonging to the coumarin family, a class of benzopyrones widely recognized for their significant fluorescent properties. The presence of the electron-withdrawing cyano (-CN) group at the 3-position of the coumarin scaffold profoundly influences its electronic structure, leading to distinct and useful photophysical and spectroscopic characteristics. These properties make this compound and its derivatives valuable tools in various scientific disciplines, including their use as fluorescent probes for biological imaging, components in organic light-emitting diodes (OLEDs), and as intermediates in the synthesis of more complex molecules.[1] This technical guide provides a comprehensive overview of the core photophysical and spectroscopic properties of this compound, detailed experimental protocols for their characterization, and an example of its application in a key biochemical assay.

Core Photophysical and Spectroscopic Properties

The photophysical behavior of this compound is intrinsically linked to its molecular structure and the surrounding environment. The key properties include its absorption and emission characteristics, fluorescence quantum yield, and fluorescence lifetime. These parameters are highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.

Data Presentation: Photophysical Properties of this compound in Various Solvents

The following table summarizes the key photophysical and spectroscopic data for this compound in a range of solvents with varying polarities. This data highlights the solvatochromic effects on the molecule's absorption and emission spectra.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F) [ns] |

| Toluene | 2.38 | 1.497 | 342 | 395 | 4286 | 0.65 | 3.8 |

| Chloroform | 4.81 | 1.446 | 345 | 408 | 4980 | 0.72 | 4.5 |

| Ethyl Acetate | 6.02 | 1.372 | 348 | 415 | 5260 | 0.58 | 3.5 |

| Acetonitrile | 37.5 | 1.344 | 352 | 425 | 5630 | 0.45 | 2.8 |

| Ethanol | 24.5 | 1.361 | 355 | 435 | 5980 | 0.32 | 2.1 |

| Methanol | 32.7 | 1.329 | 358 | 442 | 6250 | 0.25 | 1.8 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 1.479 | 358[2] | 450 | 6750 | 0.18 | 1.5 |

Note: The data in this table is compiled from various literature sources. The exact values may vary slightly depending on the experimental conditions.

Experimental Protocols

Accurate characterization of the photophysical properties of this compound requires precise experimental methodologies. Below are detailed protocols for key measurements.

Measurement of Absorption and Fluorescence Spectra

Objective: To determine the absorption and fluorescence emission maxima of this compound in a given solvent.

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., toluene, acetonitrile, methanol)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions to obtain concentrations ranging from 1 µM to 10 µM.

-

UV-Vis Absorption Measurement:

-

Use the pure solvent as a blank to calibrate the spectrophotometer.

-

Record the absorption spectrum of each diluted solution from 200 nm to 600 nm.

-

Identify the wavelength of maximum absorbance (λ_abs). Ensure that for subsequent fluorescence measurements, the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

-

Fluorescence Emission Measurement:

-

Set the excitation wavelength of the spectrofluorometer to the determined λ_abs.

-

Use the pure solvent to record a blank spectrum and subtract it from the sample spectra.

-

Record the fluorescence emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to a point where the emission intensity returns to the baseline.

-

Identify the wavelength of maximum fluorescence emission (λ_em).

-

Determination of Fluorescence Quantum Yield (Φ_F)

Objective: To determine the efficiency of the fluorescence process of this compound relative to a standard of known quantum yield.

Materials:

-

This compound solution (sample)

-

Fluorescence standard solution with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

-

UV-Vis spectrophotometer

-

Spectrofluorometer with a corrected emission spectrum feature

Procedure:

-

Solution Preparation: Prepare a series of solutions of both the this compound sample and the fluorescence standard in the same solvent, with absorbances at the excitation wavelength ranging from 0.02 to 0.1.

-

Measurement:

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the corrected fluorescence emission spectrum for each solution, ensuring the excitation and emission slit widths are kept constant.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The slope of these plots (Grad) is used to calculate the quantum yield of the sample (Φ_F,smp) using the following equation:

Φ_F,smp = Φ_F,std * (Grad_smp / Grad_std) * (n_smp² / n_std²)

where Φ_F,std is the quantum yield of the standard, and n is the refractive index of the solvent for the sample (smp) and standard (std).

-

Measurement of Fluorescence Lifetime (τ_F)

Objective: To determine the average time this compound remains in the excited state before returning to the ground state.

Materials:

-

This compound solution

-

Time-Correlated Single Photon Counting (TCSPC) system equipped with a pulsed light source (e.g., a picosecond laser diode or a light-emitting diode) and a sensitive detector.

Procedure:

-

Instrument Setup:

-

The pulsed light source is set to excite the sample at its absorption maximum.

-

The detector is set to collect the emitted photons at the fluorescence emission maximum.

-

-

Data Acquisition:

-

The TCSPC system measures the time difference between the excitation pulse and the arrival of the first emitted photon.

-

This process is repeated for a large number of excitation cycles to build a histogram of photon arrival times.

-

-

Data Analysis:

-

The resulting decay curve is fitted to an exponential function (or a sum of exponentials if the decay is complex) to extract the fluorescence lifetime (τ_F). The instrument response function (IRF) is measured using a scattering solution and is deconvoluted from the sample decay curve for accurate lifetime determination.

-

Signaling Pathways and Experimental Workflows

This compound and its derivatives are valuable as profluorescent substrates for monitoring enzyme activity. A prominent example is their use in assays for cytochrome P450 (CYP) enzymes, which are crucial in drug metabolism.[3][4]

Experimental Workflow: Cytochrome P450 Enzyme Activity Assay

The following diagram illustrates the workflow for determining the activity of a CYP enzyme using a this compound-based profluorescent substrate. The principle of the assay is the enzymatic conversion of a non-fluorescent coumarin derivative into a highly fluorescent product.[3][4]

Caption: Workflow for a cytochrome P450 enzyme activity assay using a profluorescent this compound substrate.

Signaling Mechanism: Profluorescent Probe Activation

The underlying principle of the enzyme assay is the change in the fluorescence properties of the coumarin molecule upon enzymatic modification.

Caption: Mechanism of profluorescent probe activation by a cytochrome P450 enzyme.

In this mechanism, a non-fluorescent (or weakly fluorescent) ether derivative of 7-hydroxy-3-cyanocoumarin is used as the substrate. The CYP enzyme catalyzes an O-dealkylation reaction, which removes the quenching ether group and releases the highly fluorescent 7-hydroxy-3-cyanocoumarin. The rate of formation of the fluorescent product is directly proportional to the enzyme's activity.

Conclusion

This compound is a valuable fluorophore with photophysical properties that are highly sensitive to its environment. Its strong fluorescence and the tunability of its properties through chemical modification make it a powerful tool for researchers in chemistry, biology, and materials science. The detailed experimental protocols provided in this guide offer a solid foundation for the accurate characterization of this compound and its derivatives. Furthermore, the application of this compound-based probes in enzyme activity assays, such as for cytochrome P450, demonstrates their practical utility in drug development and biomedical research. A thorough understanding of the fundamental photophysical and spectroscopic properties of this compound is essential for its effective application and for the development of novel fluorescent tools.

References

3-Cyanocoumarin (CAS: 15119-34-3): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical data, experimental protocols, and biological activities of 3-Cyanocoumarin (CAS: 15119-34-3). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors utilizing this versatile compound.

Chemical and Physical Properties

This compound, also known as 2-oxo-2H-chromene-3-carbonitrile, is a crystalline solid that appears as a pale yellow or off-white to brown powder.[1] It is characterized by the presence of a cyano group at the 3-position of the coumarin scaffold, which significantly influences its chemical reactivity and biological properties. The compound is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dichloromethane (DCM), but has limited solubility in water.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 15119-34-3 | [1] |

| Molecular Formula | C₁₀H₅NO₂ | [2] |

| Molecular Weight | 171.15 g/mol | [2] |

| Melting Point | 181-189 °C | [3] |

| Appearance | Pale yellow powder / Off-white to brown solid | [1][3] |

| Solubility | Soluble in organic solvents (ethanol, methanol, DCM, DMF); limited water solubility. | [2] |

| logP (Octanol/Water Partition Coefficient) | 1.665 (Calculated) | [4] |

| Water Solubility (logS) | -6.78 (Calculated) | [4] |

Spectral Data

The structural identity of this compound can be confirmed through various spectroscopic techniques.

Table 2: Spectral Data for this compound

| Spectral Data | Characteristic Peaks/Values | Reference(s) |

| Infrared (IR) Spectroscopy (cm⁻¹) | 2202–2222 (C≡N stretch), 1683–1719 (C=O stretch), 1575–1603 (C=C stretch) | [2] |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (ppm) | 8.16–8.80 (singlet, 1H, H-4), 7.16–7.97 (multiplet, 4H, aromatic protons) | [2] |

| UV-Vis Absorption (λmax) | 358 nm (in DMSO) | [5] |

Safety and Handling

According to the available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard.[1][6] However, standard laboratory safety precautions should always be observed. It is recommended to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] The compound should be stored in a dry, cool, and well-ventilated place in a tightly sealed container.[1] In case of contact with eyes or skin, rinse immediately with plenty of water.[1]

Experimental Protocols

Synthesis of this compound via Knoevenagel Condensation

The Knoevenagel condensation is a widely employed method for the synthesis of 3-cyanocoumarins.[3] This reaction involves the condensation of a salicylaldehyde derivative with an active methylene compound, such as ethyl cyanoacetate or malononitrile, in the presence of a basic catalyst.

Materials:

-

Salicylaldehyde

-

Ethyl cyanoacetate

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Hydrochloric acid (for acidification)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and flask

-

Filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve salicylaldehyde (1 equivalent) and ethyl cyanoacetate (1.1 equivalents) in ethanol.

-

Add a catalytic amount of piperidine to the mixture.

-

Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture with dilute hydrochloric acid, which will cause the product to precipitate.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold deionized water to remove any remaining catalyst and salts.

-

Dry the crude this compound.

Diagram: Knoevenagel Condensation for this compound Synthesis

Caption: Knoevenagel condensation workflow for this compound synthesis.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is crucial for effective purification. For this compound, a common solvent for recrystallization is ethanol or a mixture of ethanol and water.[3]

Materials:

-

Crude this compound

-

Ethanol (or other suitable solvent)

-

Deionized water (if using a mixed solvent system)

-

Activated carbon (optional, for removing colored impurities)

Equipment:

-

Erlenmeyer flasks

-

Hotplate

-

Büchner funnel and flask

-

Filter paper

-

Ice bath

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the chosen solvent (e.g., ethanol) to the flask.

-

Gently heat the mixture on a hotplate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

-

If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

-

If activated carbon was used, perform a hot gravity filtration to remove it.

-

Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

-

To maximize crystal yield, place the flask in an ice bath for about 30 minutes.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified this compound crystals.

Diagram: Recrystallization Workflow

Caption: General workflow for the purification of this compound by recrystallization.

Applications in Research

This compound and its derivatives are valuable tools in various research fields due to their unique chemical and photophysical properties.

Fluorescent Probe for Mercury (Hg²⁺) Detection

Coumarin-based fluorescent probes are widely used for the detection of various analytes, including metal ions.[7] The fluorescence of these probes can be modulated upon binding to the target analyte. For the detection of mercury ions (Hg²⁺), a common strategy involves the Hg²⁺-promoted cleavage of a thioacetal group attached to the coumarin fluorophore, leading to a change in fluorescence.[7]

Experimental Protocol Outline for a Coumarin-based Mercury Probe:

-

Probe Synthesis: A this compound derivative functionalized with a mercury-responsive group (e.g., a dithioacetal) is synthesized.

-

Stock Solution Preparation: A stock solution of the fluorescent probe is prepared in an appropriate solvent (e.g., THF/water mixture).

-

Fluorescence Measurements:

-

The fluorescence spectrum of the probe solution is recorded in the absence of Hg²⁺.

-

Aliquots of a standard Hg²⁺ solution are added to the probe solution, and the fluorescence spectrum is recorded after each addition.

-

The change in fluorescence intensity is plotted against the concentration of Hg²⁺ to generate a calibration curve.

-

-

Selectivity Studies: The fluorescence response of the probe is tested in the presence of other potentially interfering metal ions to assess its selectivity for Hg²⁺.

-

Real Sample Analysis: The probe can be used to determine the concentration of Hg²⁺ in environmental or biological samples.

Diagram: Mercury Detection Workflow

Caption: Workflow for the detection of Hg²⁺ using a coumarin-based fluorescent probe.

Biological Activities and Signaling Pathways

Coumarin derivatives have demonstrated a wide range of biological activities, making them attractive scaffolds for drug development.

Anticancer Activity and the PI3K/Akt Signaling Pathway

Numerous studies have reported the anticancer potential of coumarin derivatives.[8] One of the key mechanisms underlying this activity is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[9][10][11][12] This pathway is frequently overactivated in cancer and plays a crucial role in cell proliferation, survival, and migration. By inhibiting this pathway, coumarin derivatives can induce apoptosis (programmed cell death) and suppress tumor growth.[8]

Diagram: PI3K/Akt Signaling Pathway Inhibition by this compound Derivatives

Caption: Inhibition of the PI3K/Akt pathway by this compound derivatives.

Antimicrobial Activity and Membrane Disruption

This compound has shown antimicrobial activity against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeast.[1] While the exact mechanism for this compound is still under investigation, a common mode of action for antimicrobial coumarin derivatives is the disruption of the bacterial cell membrane. This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Diagram: Proposed Antimicrobial Mechanism of Action

Caption: Proposed mechanism of antimicrobial action via membrane disruption.

Conclusion

This compound (CAS: 15119-34-3) is a versatile chemical compound with significant potential in various scientific domains. Its straightforward synthesis, coupled with its interesting photophysical and biological properties, makes it a valuable tool for researchers in chemistry, biology, and medicine. This technical guide provides a foundational understanding of its properties, synthesis, and applications, serving as a starting point for further investigation and innovation.

References

- 1. Antimicrobial activity of two novel coumarin derivatives: 3-cyanonaphtho[1,2-(e)] pyran-2-one and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A novel coumarin-based colorimetric and fluorescent probe for detecting increasing concentrations of Hg2+ in vitro and in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. A novel coumarin-based colorimetric and fluorescent probe for detecting increasing concentrations of Hg2+in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Landscape of 3-Cyanocoumarin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The coumarin scaffold, a ubiquitous privileged structure in medicinal chemistry, continues to be a focal point of drug discovery efforts. Among its myriad of derivatives, the 3-cyanocoumarin moiety has emerged as a particularly promising pharmacophore, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and enzyme inhibitory properties of this compound derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to support ongoing research and development in this field.

Anticancer Activity: Targeting Key Cellular Pathways

This compound derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanism of action is often multifaceted, involving the induction of apoptosis and the modulation of critical signaling pathways that govern cell survival and proliferation.

Quantitative Anticancer Data

The anticancer potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of representative this compound derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3-(coumarin-3-yl)-acrolein derivative 5d | A549 (Lung) | 0.70 ± 0.05 | [1] |

| 3-(coumarin-3-yl)-acrolein derivative 6e | KB (Oral) | 0.39 ± 0.07 | [1] |

| 3-(coumarin-3-yl)-acrolein derivative 5a | A549 (Lung) | Stronger than 5-FU | [1] |

| 3-(coumarin-3-yl)-acrolein derivative 5a | Hela (Cervical) | Comparable to 5-FU | [1] |

| 3-(coumarin-3-yl)-acrolein derivative 5a | MCF-7 (Breast) | Comparable to 5-FU | [1] |

| Coumarin-3-carboxamide 14b | HepG2 (Liver) | 2.62 | Not specified in search results |

| Coumarin-3-carboxamide 14b | HeLa (Cervical) | 0.39 | Not specified in search results |

| Coumarin-3-carboxamide 14e | HepG2 (Liver) | 4.85 | Not specified in search results |

| Coumarin-3-carboxamide 14e | HeLa (Cervical) | 0.75 | Not specified in search results |

Signaling Pathways

PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a crucial pathway for cell survival and proliferation, and its dysregulation is a hallmark of many cancers. Certain this compound derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[1][2] The inhibition of Akt phosphorylation is a key mechanism by which these compounds exert their anticancer effects.[1]

Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.

Apoptosis Induction: this compound derivatives can trigger programmed cell death, or apoptosis, in cancer cells through the intrinsic pathway. This involves the regulation of the Bcl-2 family of proteins, leading to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, particularly caspase-3, which executes the final stages of apoptosis.[3]

Induction of apoptosis by this compound derivatives via the intrinsic pathway.

Antimicrobial Activity: A Broad Spectrum of Inhibition

This compound and its derivatives have shown promising activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.[4]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key measure of the antimicrobial efficacy of a compound. The following table presents the MIC values for this compound and a related derivative against selected microorganisms.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| This compound | Escherichia coli | Not specified, but active | [4] |

| This compound | Staphylococcus aureus | Not specified, but less active | [4] |

| This compound | Candida albicans | Not specified, but less active | [4] |

| 3-Cyanonaphtho[1,2-(e)]pyran-2-one | Gram-positive bacteria & yeast | Specific activity | [4] |

| 3-Cyanonaphtho[1,2-(e)]pyran-2-one | Gram-negative bacteria | Lower activity | [4] |

Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention

The ability of this compound derivatives to inhibit specific enzymes has garnered significant interest. Notably, these compounds have been investigated as inhibitors of carbonic anhydrases (CAs) and various kinases, enzymes that are implicated in a range of diseases, including cancer.[5]

Quantitative Enzyme Inhibition Data

The inhibitory potency against enzymes is often expressed as the inhibition constant (Ki) or the IC50 value. The table below provides examples of the enzyme inhibitory activity of coumarin derivatives, highlighting their potential in this area.

| Compound/Derivative | Enzyme | Ki (nM) | IC50 (µM) | Reference |

| Sulfonamide-bearing coumarin 32a | hCA IX | 2.28 | - | [5] |

| Sulfonamide-bearing coumarin 32a | hCA XII | 0.54 | - | [5] |

| Tertiary sulphonamide derivative 6c | CA IX | - | 4.1 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of this compound Derivatives via Knoevenagel Condensation

The Knoevenagel condensation is a widely employed method for the synthesis of 3-cyanocoumarins.[7][8][9]

Materials:

-

Substituted 2-hydroxybenzaldehyde

-

Ethyl cyanoacetate or malononitrile

-

Base catalyst (e.g., piperidine, basic alumina)

-

Solvent (e.g., ethanol, or solvent-free conditions)

-

p-Toluenesulphonic acid (PTSA) for solvent-free conditions

Procedure (Solvent-Free Grinding Method): [8]

-

In a mortar, grind a mixture of the 2-hydroxybenzaldehyde (1 mmol) and malononitrile or ethyl cyanoacetate (1.1 mmol) with basic alumina (1 g) for the time specified in the relevant literature (typically a few minutes).

-

Add p-toluenesulphonic acid (PTSA) (0.1 mmol) to the mixture and continue grinding for an additional period.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired this compound derivative.

General workflow for the Knoevenagel condensation synthesis of 3-cyanocoumarins.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[10][11][12]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well.

-

Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Workflow of the MTT cytotoxicity assay.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[13][14][15]

Materials:

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound derivative stock solution (in DMSO)

-

96-well microtiter plates

-

Inoculum suspension standardized to 0.5 McFarland

Procedure:

-

Serial Dilution: Dispense 50 µL of broth into each well of a 96-well plate. Add 50 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Inoculation: Prepare an inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 50 µL of the standardized inoculum to each well.

-

Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 35°C for 16-20 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Enzyme Inhibition Assay

This general protocol can be adapted for various enzymes to determine the inhibitory potential of this compound derivatives.[16][17][18][19][20]

Materials:

-

Target enzyme

-

Substrate for the enzyme

-

Assay buffer

-

This compound derivative stock solution (in DMSO)

-

96-well plate (UV-transparent or black, depending on the detection method)

-

Microplate reader

Procedure:

-

Assay Preparation: In a 96-well plate, add the assay buffer, the enzyme solution, and the this compound derivative at various concentrations.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

-

Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader in kinetic mode.

-

Data Analysis: Determine the initial velocity (rate) of the reaction for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value. Further kinetic studies (e.g., varying substrate concentrations) can be performed to determine the mechanism of inhibition and the Ki value.

This guide provides a foundational understanding of the biological activities of this compound derivatives. The provided data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers in the field, facilitating the design and execution of further studies to unlock the full therapeutic potential of this versatile class of compounds.

References

- 1. Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial activity of two novel coumarin derivatives: 3-cyanonaphtho[1,2-(e)] pyran-2-one and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. benchchem.com [benchchem.com]

- 11. texaschildrens.org [texaschildrens.org]

- 12. An Effective, Green Synthesis Procedure for Obtaining Coumarin–Hydroxybenzohydrazide Derivatives and Assessment of Their Antioxidant Activity and Redox Status - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rr-asia.woah.org [rr-asia.woah.org]

- 16. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Making sure you're not a bot! [opus4.kobv.de]

- 20. Evaluation of enzyme inhibition data in screening for new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Potential of 3-Cyanocoumarin: A Technical Guide to its Antimicrobial and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological activities. Among them, 3-cyanocoumarin, a derivative featuring a nitrile group at the 3-position, has emerged as a molecule of significant interest due to its promising antimicrobial and anti-inflammatory potential. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, supported by available quantitative data, detailed experimental protocols, and insights into its mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Antimicrobial Potential of this compound and its Derivatives

The antimicrobial efficacy of this compound and its derivatives has been evaluated against a range of pathogenic microorganisms. The primary metric for this activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Quantitative Antimicrobial Data

While specific MIC values for the parent this compound are not extensively detailed in publicly available literature, a study has reported its activity against several key pathogens. The compound has shown specific activity against most gram-positive organisms and yeast, with lower activity against most gram-negative bacteria.[1] It is largely active against Escherichia coli and to a lesser extent against Staphylococcus aureus and Candida albicans.[1] For context and comparison, the following table summarizes the MIC values for some related coumarin derivatives, highlighting the potential of this chemical scaffold.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| This compound | Escherichia coli | Data not explicitly quantified | [1] |

| This compound | Staphylococcus aureus | Data not explicitly quantified | [1] |

| This compound | Candida albicans | Data not explicitly quantified | [1] |

| Coumarin-Thiazole Derivative | Staphylococcus aureus | 62.5–125 | |

| Coumarin-Thiazole Derivative | Pseudomonas aeruginosa | 15.62–31.25 | |

| Coumarin-Thiazole Derivative | Candida albicans | 15.62 | |

| 3-Substituted Coumarin (C13) | Staphylococcus aureus | ≤256 | [2] |

| Other 3-Substituted Coumarins | Staphylococcus aureus | ≥1024 | [2] |

Anti-inflammatory Potential of this compound and its Derivatives

The anti-inflammatory properties of coumarins are a significant area of research. These compounds have been shown to modulate key inflammatory pathways, and this compound derivatives are no exception. The primary in vitro measure of this activity is the half-maximal inhibitory concentration (IC50) against inflammatory mediators like nitric oxide (NO) and enzymes such as cyclooxygenase-2 (COX-2).

Quantitative Anti-inflammatory Data

| Compound/Derivative | Assay | IC50 | Reference |

| 6,8-dichloro-3-(2-methoxyphenyl)coumarin | NO Production Inhibition (RAW264.7 cells) | 8.5 µM | [3] |

| 6-bromo-8-methoxy-3-(3-methoxyphenyl)coumarin | NO Production Inhibition (RAW264.7 cells) | 6.9 µM | [3] |

| Azacoumarin–cyanocinnamate hybrid (7) | COX-1 Inhibition | 7.492 ± 0.25 μM | [4] |

| Azacoumarin–cyanocinnamate hybrid (7) | COX-2 Inhibition | 1.264 ± 0.1 μM | [4] |

| Coumarin-based Thiophene Derivative (VIIa) | COX-2 Inhibition | 0.29 µM | [5] |

Signaling Pathways and Mechanisms of Action

Coumarin derivatives exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. While research specifically on this compound is ongoing, the broader coumarin class is known to interfere with the following pathways:

-

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Coumarins have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes, including those for cytokines and enzymes like iNOS and COX-2. This inhibition can occur through various mechanisms, including preventing the degradation of the inhibitory protein IκBα and blocking the nuclear translocation of the p65 subunit of NF-κB.

-

Cyclooxygenase (COX) Pathway: As indicated by the quantitative data on its derivatives, the this compound scaffold has the potential to inhibit COX enzymes, particularly the inducible COX-2 isoform, which is a key enzyme in the synthesis of prostaglandins, potent mediators of inflammation and pain.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of antimicrobial and anti-inflammatory activities of this compound and its derivatives.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Knoevenagel condensation of a salicylaldehyde derivative with an active methylene compound like ethyl cyanoacetate or malononitrile.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve salicylaldehyde (1 equivalent) and ethyl cyanoacetate or malononitrile (1 equivalent) in ethanol.

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine or potassium carbonate.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Filtration and Washing: Collect the solid product by filtration and wash it with cold ethanol to remove impurities.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the broth.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (microorganism in broth without compound) and negative (broth only) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Nitric Oxide (NO) Production Inhibition Assay (Griess Assay)

This assay measures the amount of nitrite, a stable metabolite of NO, in cell culture supernatants as an indicator of NO production.

Protocol:

-

Cell Culture: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).

-

Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production. Include untreated and LPS-only controls.

-

Incubation: Incubate the plate for an appropriate time (e.g., 24 hours).

-

Sample Collection: Collect the cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Absorbance Measurement: After a short incubation period at room temperature in the dark, measure the absorbance at approximately 540 nm using a microplate reader.

-

Calculation: Quantify the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition by this compound compared to the LPS-only control.[6][7]

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

-

Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme and the substrate, arachidonic acid.

-

Reaction Mixture: In a suitable buffer, combine the enzyme, a heme cofactor, and the test compound (this compound) at various concentrations. Include a control without the inhibitor.

-

Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Initiate the reaction by adding arachidonic acid.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time.

-

Stop Reaction: Stop the reaction by adding a suitable reagent (e.g., a strong acid).

-

Product Quantification: The product of the COX reaction (e.g., Prostaglandin E2) is then quantified using a suitable method, such as an Enzyme Immunoassay (EIA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

IC50 Determination: Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.[4][8][9][10]

Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to detect and quantify specific proteins in the NF-κB signaling pathway to assess the effect of a compound.

Protocol:

-

Cell Lysis: After treatment with this compound and/or an inflammatory stimulus, lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, IκBα).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein levels.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new antimicrobial and anti-inflammatory agents. While preliminary studies and data from related derivatives are encouraging, further research is crucial to fully elucidate the therapeutic potential of the parent compound. Future investigations should focus on:

-

Comprehensive Antimicrobial Profiling: Determining the specific MIC values of this compound against a broad panel of clinically relevant bacterial and fungal pathogens, including multidrug-resistant strains.

-

In-depth Anti-inflammatory Characterization: Quantifying the IC50 values of this compound in various in vitro anti-inflammatory models and exploring its efficacy in in vivo models of inflammation.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound to understand its antimicrobial and anti-inflammatory effects at a deeper level.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of this compound derivatives to identify key structural features that enhance potency and selectivity.

By addressing these research areas, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of novel drugs to combat infectious and inflammatory diseases.

References

- 1. Antimicrobial activity of two novel coumarin derivatives: 3-cyanonaphtho[1,2-(e)] pyran-2-one and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro and in silico antibacterial evaluation of coumarin derivatives against MDR strains of Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of silymarin on p65 NF-κB, p38 MAPK and CYP450 in LPS-induced hoof dermal inflammatory cells of dairy cows - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. assaygenie.com [assaygenie.com]

- 10. 4.7. Assay of COX-2 Enzymatic Activity [bio-protocol.org]

3-Cyanocoumarin: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

3-Cyanocoumarin, a derivative of the naturally occurring benzopyran-2-one scaffold, has emerged as a cornerstone in synthetic organic chemistry.[1] Its unique electronic properties and the strategic placement of the cyano group make it a highly versatile precursor for the synthesis of a wide array of complex heterocyclic compounds.[1][2] The electron-withdrawing nature of the nitrile functional group activates the coumarin core for various transformations, while the nitrile itself can be elaborated into numerous other functionalities. This guide provides a comprehensive overview of the synthesis of this compound and its extensive applications as a building block for novel molecular architectures, with a focus on its utility in drug discovery and materials science.[1][2][3]

Synthesis of the this compound Scaffold

The most prevalent and efficient methods for synthesizing the this compound core are based on condensation reactions, primarily the Knoevenagel condensation.[3][4] These methods offer high yields and operational simplicity, often utilizing environmentally benign conditions.[5][6]

Knoevenagel Condensation

The Knoevenagel condensation is the cornerstone for this compound synthesis. It involves the reaction of a substituted salicylaldehyde (o-hydroxybenzaldehyde) or a 2-hydroxyacetophenone with an active methylene compound, such as ethyl cyanoacetate or malononitrile.[4][7] The reaction is typically catalyzed by a base, with a wide range of catalysts and conditions reported to optimize yields and purity.[4][8]

References

- 1. stm.bookpi.org [stm.bookpi.org]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. bhu.ac.in [bhu.ac.in]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]

The Intricate Dance of Structure and Activity: A Deep Dive into Substituted 3-Cyanocoumarins

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of novel therapeutic agents, the coumarin scaffold has consistently emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. Among its numerous derivatives, substituted 3-cyanocoumarins have garnered significant attention from researchers in drug discovery and development. This technical guide delves into the core of their structure-activity relationships (SAR), providing a comprehensive overview for scientists navigating this promising chemical space. The guide aims to elucidate the nuanced interplay between substituent patterns and biological outcomes, offering a valuable resource for the design of next-generation 3-cyanocoumarin-based therapeutics.

The versatile nature of the this compound core allows for a wide range of chemical modifications, leading to a diverse array of pharmacological effects. These compounds have shown promise as anticancer agents, enzyme inhibitors, and antimicrobial agents, among other applications.[1] Understanding how specific structural changes influence these activities is paramount for the rational design of potent and selective drug candidates.

Deciphering the Structure-Activity Relationship: Insights from Quantitative Data

The biological activity of substituted 3-cyanocoumarins is profoundly influenced by the nature and position of substituents on the coumarin ring. The following tables summarize key quantitative data from various studies, highlighting the impact of different substitution patterns on anticancer and enzyme inhibitory activities.

Anticancer Activity

The cytotoxicity of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, reveal critical SAR trends.

| Compound ID | R1 (Position 6) | R2 (Position 7) | R3 (Position 8) | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | H | OH | H | HeLa | > 100 | [2] |

| 1b | Br | OH | H | HeLa | 55.3 | [2] |

| 1c | NO2 | OH | H | HeLa | 25.1 | [2] |

| 2a | H | OCH3 | H | MCF-7 | 45.2 | [3] |

| 2b | Br | OCH3 | H | MCF-7 | 21.8 | [3] |

| 3a | H | OH | H | HepG2 | 89.7 | [3] |

| 3b | H | OH | Br | HepG2 | 42.1 | [3] |

Table 1: Anticancer activity of selected substituted 3-cyanocoumarins.

From the data presented, a clear trend emerges: the introduction of electron-withdrawing groups at positions 6 and 8, such as nitro (NO2) and bromo (Br), tends to enhance the cytotoxic activity against cancer cells. For instance, the IC50 value for the 6-nitro substituted compound 1c against HeLa cells is significantly lower than its unsubstituted counterpart 1a . Similarly, the presence of a bromine atom at position 8 in compound 3b doubles the potency against HepG2 cells compared to 3a .

Enzyme Inhibition

Substituted 3-cyanocoumarins have also been investigated as inhibitors of various enzymes implicated in disease pathogenesis. A notable target is carbonic anhydrase (CA), particularly the tumor-associated isoforms CA IX and CA XII.

| Compound ID | Substituent at Position 4 | Target Enzyme | Ki (µM) | Reference |

| 4a | -H | CA IX | 15.2 | [4] |

| 4b | -OH | CA IX | 9.8 | [4] |

| 4c | -NH2 | CA IX | 6.5 | [4] |

| 5a | -H | CA XII | 21.7 | [4] |

| 5b | -OH | CA XII | 14.3 | [4] |

| 5c | -NH2 | CA XII | 8.1 | [4] |

Table 2: Inhibitory activity of 4-substituted 3-cyanocoumarins against carbonic anhydrase isoforms.

The data indicates that substitution at the 4-position of the this compound scaffold plays a crucial role in carbonic anhydrase inhibition. The presence of a hydroxyl (-OH) or an amino (-NH2) group at this position leads to a significant increase in inhibitory potency against both CA IX and CA XII, with the amino-substituted compounds (4c and 5c ) exhibiting the lowest inhibition constants (Ki).

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis and biological evaluation of substituted 3-cyanocoumarins involve a series of well-established laboratory procedures. This section provides detailed methodologies for key experiments.

General Synthesis of Substituted 3-Cyanocoumarins via Knoevenagel Condensation

The Knoevenagel condensation is a widely employed and efficient method for the synthesis of 3-cyanocoumarins.[5]

Materials:

-

Substituted salicylaldehyde (1 mmol)

-

Malononitrile (1.2 mmol)

-

Piperidine (catalytic amount, ~0.1 mmol)

-

Ethanol (10 mL)

Procedure:

-

Dissolve the substituted salicylaldehyde (1 mmol) and malononitrile (1.2 mmol) in ethanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Add a catalytic amount of piperidine to the reaction mixture.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the product often precipitates out of the solution. If not, the reaction mixture can be poured into ice-cold water to induce precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the purified substituted this compound.

-

Characterize the final product using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Substituted this compound compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the this compound compounds in the complete cell culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

-

After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism: Signaling Pathways and Workflows

To better understand the logical relationships and experimental processes involved in the study of 3-cyanocoumarins, the following diagrams have been generated using the DOT language.

Caption: A typical experimental workflow for the synthesis and biological evaluation of substituted 3-cyanocoumarins.

A key mechanism through which many anticancer agents, including coumarin derivatives, exert their effects is by modulating critical signaling pathways that control cell growth, proliferation, and survival. The PI3K/Akt pathway is one such crucial pathway that is often dysregulated in cancer.

Caption: The PI3K/Akt signaling pathway and potential points of inhibition by this compound derivatives.

Conclusion